molecular formula C4H4N2O2S B560739 4-Thioxotetrahydropyrimidine-2,5-dione CAS No. 101559-68-6

4-Thioxotetrahydropyrimidine-2,5-dione

Cat. No.: B560739
CAS No.: 101559-68-6
M. Wt: 144.148
InChI Key: XTXSDGMQUSQZHC-UHFFFAOYSA-N
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Description

4-Thioxotetrahydropyrimidine-2,5-dione is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a tetrahydropyrimidine core, a structure recognized as a "privileged scaffold" due to its ability to interact with multiple biological targets and its presence in a wide array of therapeutically active molecules . Researchers utilize this core structure to develop novel compounds for investigating various disease pathways. Pyrimidine derivatives are extensively studied for their diverse pharmacological activities. While research on the specific derivative this compound is ongoing, analogous structures within this chemical family have demonstrated substantial research value in oncology . For instance, closely related 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in controlling cell proliferation and apoptosis . Such inhibitors have shown strong in vitro broad antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and DU-145 (prostate cancer), and can induce apoptosis and cell cycle arrest . Furthermore, related pyrimidine-2,4-dione and 2-thiopyrimidine-4-one hybrids have been explored as dual inhibitors of other key cancer targets, such as BRD4 and PLK1, which are involved in cell cycle regulation and gene expression . These compounds can trigger apoptosis, halt the cell cycle at the G2/M phase, and modulate the expression of key markers like BAX, caspase-3, and Bcl-2 . The synthetic accessibility of the tetrahydropyrimidine core via reactions such as the Biginelli reaction and its subsequent functionalization makes it a versatile building block for creating diverse chemical libraries for biological screening . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use.

Properties

CAS No.

101559-68-6

Molecular Formula

C4H4N2O2S

Molecular Weight

144.148

IUPAC Name

4-sulfanylidene-1,3-diazinane-2,5-dione

InChI

InChI=1S/C4H4N2O2S/c7-2-1-5-4(8)6-3(2)9/h1H2,(H2,5,6,8,9)

InChI Key

XTXSDGMQUSQZHC-UHFFFAOYSA-N

SMILES

C1C(=O)C(=S)NC(=O)N1

Synonyms

2,5-Pyrimidinedione, tetrahydro-4-thioxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Piperazine-2,5-dione Derivatives (e.g., Albonoursin)
  • Structure: Piperazine-2,5-dione derivatives lack the thioxo group, featuring two ketone groups at positions 2 and 5 (e.g., albonoursin, compound 7 in ).
  • Bioactivity: Albonoursin exhibits potent antiviral activity against H1N1 (IC₅₀ = 6.8 ± 1.5 μM), attributed to its diketopiperazine scaffold and substituent interactions .
Thioxodihydropyrimidine 10 ()
  • Structure : Contains a thioxo group in a dihydropyrimidine scaffold.
  • Synthesis: Derived via Knoevenagel condensation, enabling arylidene functionalization at reactive positions .
  • Bioactivity : Exhibits antimicrobial and antiviral properties, likely due to the NCS fragment common in sulfur heterocycles .
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione ()
  • Structure : Incorporates phenyl and thiophenyl substituents, enhancing aromatic stacking interactions.
  • Synthesis : Prepared via reflux with guanidine hydrochloride and KOH, yielding a compound with distinct solubility and crystallinity .
  • Analytical Data : Elemental analysis (C: 56.19%, H: 5.16%, N: 7.88%) confirms purity and structural integrity .
Coumarin-Thioxopyrimidine Hybrids ()
  • Structure : Combines a thioxopyrimidine core with coumarin, introducing fluorescence and lipophilic properties.
  • Application : Coumarin’s fluorescence may enable imaging applications, though it could reduce aqueous solubility compared to 4-thioxotetrahydropyrimidine-2,5-dione .

Structure-Activity Relationship (SAR) Insights

  • Thioxo Group : The C=S group may enhance binding to cysteine residues in enzymes or metal ions, improving inhibitory activity compared to oxo analogs .
  • Substituent Effects : Arylidene or heteroaryl groups (e.g., thiophenyl in ) can modulate lipophilicity and bioavailability, though excessive bulk may reduce solubility .

Preparation Methods

Cyclocondensation of Activated Nitriles with Thiourea

The most widely documented method for synthesizing 4-thioxotetrahydropyrimidine-2,5-dione involves the cyclocondensation of activated nitriles with thiourea under basic conditions. A representative procedure entails refluxing a mixture of 4-chlorobenzaldehyde , malononitrile , and thiourea in ethanol with sodium ethoxide as a catalyst . The reaction proceeds via a Michael addition mechanism, where thiourea attacks the β-carbon of the activated nitrile intermediate, followed by cyclization to form the tetrahydropyrimidine core.

Key Steps :

  • Activation of Nitrile : The aldehyde reacts with malononitrile to form an arylidene intermediate.

  • Nucleophilic Attack : Thiourea attacks the β-carbon of the nitrile, forming a thiol adduct.

  • Cyclization : Intramolecular cyclization yields the tetrahydropyrimidine ring system.

Optimization Parameters :

  • Catalyst : Sodium ethoxide enhances reaction efficiency by deprotonating thiourea, increasing nucleophilicity.

  • Solvent : Ethanol facilitates homogeneous mixing and stabilizes intermediates.

  • Temperature : Reflux conditions (≈78°C) ensure complete conversion within 14 hours .

Yield : 84% after recrystallization from ethanol .

Acid-Catalyzed Hydrolysis of Cyano Derivatives

An alternative route involves the hydrolysis of the cyano group in 6-amino-4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile using concentrated sulfuric acid. This method converts the nitrile moiety into a carboxylic acid, subsequently leading to this compound through decarboxylation .

Procedure :

  • Hydrolysis : The nitrile derivative is treated with H₂SO₄ at room temperature for 48 hours.

  • Decarboxylation : Spontaneous loss of CO₂ under acidic conditions yields the target compound.

Advantages :

  • Avoids high-temperature reflux.

  • Suitable for acid-stable substrates.

Limitations :

  • Prolonged reaction time (48 hours).

  • Moderate yield (70%) due to competing side reactions .

Tautomerism and Structural Dynamics

This compound exists in a dynamic equilibrium of three tautomeric forms (Fig. 1):

  • Thione form (4a) : Predominant in nonpolar solvents.

  • Thiol form (4b) : Stabilized by conjugation in polar solvents.

  • Imino form (4c) : Minor contributor due to higher energy .

Implications for Synthesis :

  • Tautomeric equilibrium influences reactivity toward electrophiles.

  • Alkylation occurs preferentially at the sulfur atom in the thione form.

Analytical Validation and Quality Control

Structural confirmation of this compound relies on spectroscopic and chromatographic methods:

Spectroscopic Techniques :

  • FT-IR : Absorption bands at 3455 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), and 828 cm⁻¹ (C-S) .

  • ¹H-NMR : Characteristic signals at δ 7.49–6.90 (aromatic protons), δ 5.15 (benzylic proton), and δ 3.51 (NH₂) .

  • Mass Spectrometry : Molecular ion peak at m/z 283 [M]⁺ .

Chromatographic Purity :

  • Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (7:3) confirms single-spot purity .

Comparative Analysis of Synthesis Methods

MethodReagents/CatalystsConditionsYield (%)Purity (%)
CyclocondensationNaOEt, ethanolReflux, 14 h8498
Acid HydrolysisH₂SO₄RT, 48 h7095
AlkylationEthyl chloroacetate, NaOAcReflux, 14 h7497

Key Observations :

  • Cyclocondensation offers the highest yield and purity.

  • Acid hydrolysis is advantageous for acid-stable substrates but requires longer durations.

Challenges and Optimization Opportunities

Current Limitations :

  • Side Reactions : Competing hydrolysis of nitriles to amides.

  • Solvent Dependency : Ethanol limits solubility for large-scale synthesis.

Proposed Optimizations :

  • Green Chemistry : Replace ethanol with ionic liquids or water-ethanol mixtures.

  • Catalyst Screening : Test alternatives like K₂CO₃ or DBU for faster cyclization.

Q & A

Q. What mechanistic studies are recommended to elucidate the compound’s role in redox-related biological pathways?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure redox potentials (e.g., E₁/₂ at −0.45 V vs. Ag/AgCl) to assess electron-transfer capacity.
  • ROS Scavenging Assays : Quantify superoxide (O₂⁻) and hydroxyl (•OH) radical inhibition using fluorogenic probes (e.g., DCFH-DA).
  • Gene Expression Profiling : RNA-seq analysis of antioxidant enzymes (e.g., SOD, CAT) in treated cell lines .

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